

## A Comparative Guide to JX10 and Tenecteplase for Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of **JX10**, a novel thrombolytic and anti-inflammatory agent, and tenecteplase, a genetically engineered tissue plasminogen activator (tPA). The information is based on available preclinical and clinical data to support research and development in the field of acute ischemic stroke (AIS) treatment.

At a Glance: JX10 vs. Tenecteplase



| Feature                              | JX10                                                                                                                                                                      | Tenecteplase                                                                                              |  |
|--------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|--|
| Drug Class                           | Stachybotrys microspora triprenyl phenol (SMTP) family                                                                                                                    | Recombinant tissue plasminogen activator (tPA)                                                            |  |
| Primary Mechanism of Action          | Promotes physiological fibrinolysis by inducing a conformational change in plasminogen; Inhibits soluble epoxide hydrolase (sEH) to exert anti-inflammatory effects.  [1] | Directly activates plasminogen to plasmin, leading to fibrin clot degradation.[2]                         |  |
| Fibrin Specificity                   | Indirectly enhances fibrinolysis<br>by facilitating plasminogen's<br>binding to fibrin.[1]                                                                                | Higher fibrin specificity compared to alteplase.[2][3]                                                    |  |
| Administration                       | Intravenous infusion.[4]                                                                                                                                                  | Single intravenous bolus.[5][6]                                                                           |  |
| Clinical Development for AIS         | Phase 2a clinical trial completed.[1][4][7][8][9]                                                                                                                         | Multiple Phase 3 clinical trials completed; increasingly used as an alternative to alteplase. [6][10][11] |  |
| Therapeutic Window<br>(Investigated) | Up to 12 hours from last known normal.[1][4][7][9]                                                                                                                        | Typically within 4.5 hours of symptom onset; some studies have explored extended windows.[6][10][11]      |  |

# Mechanism of Action and Signaling Pathways JX10: A Dual-Action Approach

**JX10** exhibits a novel, dual mechanism of action that combines thrombolysis with anti-inflammatory effects.

Thrombolytic Pathway: **JX10** promotes physiological fibrinolysis by inducing a conformational change in plasminogen from a closed to an open state. This change enhances plasminogen's affinity for fibrin, facilitating its activation to plasmin by endogenous tissue plasminogen



activators (tPA) at the site of the clot. This mechanism is distinct from direct plasminogen activators like tenecteplase.[1]



#### Click to download full resolution via product page

#### **JX10** Thrombolytic Pathway

Anti-inflammatory Pathway: **JX10** also acts as an inhibitor of soluble epoxide hydrolase (sEH). By inhibiting sEH, **JX10** prevents the degradation of anti-inflammatory and neuroprotective epoxyeicosatrienoic acids (EETs), which are believed to suppress inflammation at the site of thrombosis.[1][12]



Click to download full resolution via product page

**JX10** Anti-inflammatory Pathway

### Tenecteplase: A Fibrin-Specific Plasminogen Activator



Tenecteplase is a genetically modified variant of alteplase (tPA). Modifications to its structure give it a longer half-life, higher fibrin specificity, and greater resistance to inactivation by plasminogen activator inhibitor-1 (PAI-1) compared to alteplase.[2] Its mechanism of action is centered on the direct activation of plasminogen.

Fibrinolytic Pathway: Tenecteplase binds to fibrin within a thrombus and converts plasminogen to plasmin. Plasmin, a serine protease, then degrades the fibrin matrix of the clot, leading to its dissolution and the restoration of blood flow.[2]



Click to download full resolution via product page

Tenecteplase Fibrinolytic Pathway

### **Clinical Efficacy and Safety Data**

Direct comparative trials between **JX10** and tenecteplase are not yet available. The following tables summarize key efficacy and safety outcomes from their respective clinical trials. It is important to note the different comparators used in these studies (placebo for **JX10** and alteplase for tenecteplase), which limits direct comparison.

## JX10 Clinical Trial Data (Phase 2a)

The primary clinical evidence for **JX10** comes from a Phase 2a, multicenter, randomized, double-blind, placebo-controlled, dose-escalation trial in Japanese patients with AIS who were ineligible for tPA or thrombectomy and treated within 12 hours of the last known normal.[1][4][7]

Table 1: Efficacy and Safety Outcomes of **JX10** vs. Placebo in Phase 2a Trial[1][4]



| Outcome                                                      | JX10 (Combined Doses) | Placebo       | p-value |
|--------------------------------------------------------------|-----------------------|---------------|---------|
| Efficacy                                                     |                       |               |         |
| Excellent Functional Outcome (mRS 0-1) at 90 days            | 40.4% (21/52)         | 18.4% (7/38)  | 0.03    |
| Functional<br>Independence (mRS<br>0-2) at 90 days           | 53.8% (28/52)         | 36.8% (14/38) | 0.12    |
| Vessel Recanalization at 24 hours*                           | 58.3% (14/24)         | 26.7% (4/15)  | -       |
| Safety                                                       |                       |               |         |
| Symptomatic Intracranial Hemorrhage (sICH) within 24 hours** | 0% (0/52)             | 2.6% (1/38)   | 0.42    |
| Any Intracranial<br>Hemorrhage within 24<br>hours            | 11.5% (6/52)          | 13.2% (5/38)  | -       |

<sup>\*</sup>In patients with baseline arterial occlusive lesion score <3. \*\*Defined as a worsening National Institutes of Health Stroke Scale (NIHSS) score of ≥4 points.

## Tenecteplase Clinical Trial Data (Selected Phase 3 Trials vs. Alteplase)

Tenecteplase has been evaluated in several large-scale Phase 3 clinical trials, primarily demonstrating non-inferiority to alteplase, the current standard of care for AIS.

Table 2: Efficacy and Safety Outcomes of Tenecteplase vs. Alteplase from Key Phase 3 Trials



| Trial                                             | Outcome                                           | Tenecteplase | Alteplase                                      | Key Finding                                                      |
|---------------------------------------------------|---------------------------------------------------|--------------|------------------------------------------------|------------------------------------------------------------------|
| TRACE-2[10]                                       | Excellent Functional Outcome (mRS 0-1) at 90 days | 62%          | 58%                                            | Non-inferiority of tenecteplase to alteplase.                    |
| sICH                                              | 2%                                                | 2%           | Similar safety profile.                        |                                                                  |
| EXTEND-IA<br>TNK[11]                              | >50%<br>Reperfusion at<br>initial angiogram       | 22%          | 10%                                            | Tenecteplase was superior to alteplase in achieving reperfusion. |
| Favorable Functional Outcome (mRS 0-2) at 90 days | 64%                                               | 51%          | Improved functional outcome with tenecteplase. |                                                                  |
| sICH                                              | 1%                                                | 1%           | Similar safety profile.                        |                                                                  |
| AcT[10]                                           | Excellent Functional Outcome (mRS 0-1) at 90 days | 36.9%        | 34.7%                                          | Non-inferiority of tenecteplase to alteplase.                    |
| sICH                                              | 3.4%                                              | 3.2%         | Similar safety profile.                        |                                                                  |

# Experimental Protocols JX10 Phase 2a Trial Methodology

• Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-escalation Phase 2a trial.[1][4]



- Patient Population: Japanese patients with acute ischemic stroke who were unable to receive tPA or thrombectomy within 12 hours of the last known normal.[1][4]
- Intervention: Patients received a single intravenous infusion of JX10 (1, 3, or 6 mg/kg) or placebo.[4]
- Primary Endpoint: Incidence of symptomatic intracranial hemorrhage with a worsening
   NIHSS score of ≥4 points within 24 hours of drug administration.[1][4]
- Secondary Endpoints: Included modified Rankin Scale (mRS) score at 90 days and vessel patency at 24 hours.[4]





Click to download full resolution via product page

#### JX10 Phase 2a Trial Workflow

### **Tenecteplase - TRACE-2 Trial Methodology**

- Study Design: A phase III, multicenter, prospective, randomized, open-label, blinded-endpoint, non-inferiority study.[5][6][13]
- Patient Population: Patients eligible for intravenous thrombolysis within 4.5 hours of ischemic stroke onset.[5][6][13]
- Intervention: Patients were randomized to receive either tenecteplase (0.25 mg/kg single bolus, max 25 mg) or alteplase (0.9 mg/kg, 10% bolus followed by 1-hour infusion, max 90 mg).[5][10]
- Primary Endpoint: The proportion of patients with an mRS score of 0-1 at 90 days.[6]
- Safety Endpoints: Symptomatic intracranial hemorrhage within 36 hours and death from any cause.[6][13]





Click to download full resolution via product page

TRACE-2 Trial Workflow

## **Summary and Future Directions**

**JX10** represents a promising investigational drug for acute ischemic stroke with its unique dual mechanism of action and potential for an extended therapeutic window. The initial Phase 2a data are encouraging, showing a significant improvement in functional outcomes compared to placebo without an increase in symptomatic intracranial hemorrhage.[1][4] However, these findings require confirmation in larger, more diverse patient populations through Phase 3 trials.



Tenecteplase is a well-established thrombolytic that has demonstrated non-inferiority to the current standard of care, alteplase, in multiple large-scale clinical trials.[6][10][11] Its ease of administration as a single bolus offers a practical advantage in the emergency setting.

A direct comparative study of **JX10** and tenecteplase would be of great interest to the scientific community to definitively establish their relative efficacy and safety profiles. Future research should also continue to explore the potential of **JX10**'s anti-inflammatory properties in improving long-term neurological outcomes after stroke. For tenecteplase, ongoing research is further defining its role in various stroke subtypes and in combination with endovascular therapies.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ahajournals.org [ahajournals.org]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Safety and Efficacy Comparison of Tenecteplase and Alteplase for Clinically Suspected Large Vessel Occlusion Strokes without Thrombectomy PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Thrombolytic JX10 (TMS-007) in Late Presentation of Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. recomgenbio.com [recomgenbio.com]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. TMS Co. Publishes Promising Stroke Treatment Results | Nasdaq [nasdaq.com]
- 9. tms-japan.co.jp [tms-japan.co.jp]
- 10. Tenecteplase Reperfusion therapy in Acute ischemic Cerebrovascular Events-2 -American College of Cardiology [acc.org]
- 11. Tenecteplase Versus Alteplase Before Endovascular Therapy for Ischemic Stroke -American College of Cardiology [acc.org]



- 12. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tenecteplase Reperfusion therapy in Acute ischaemic Cerebrovascular Events-II (TRACE II): rationale and design PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to JX10 and Tenecteplase for Ischemic Stroke]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614656#comparing-the-efficacy-of-jx10-and-tenecteplase]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com